molecular formula C8H6ClFO4S B3024835 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid CAS No. 926264-75-7

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid

Cat. No.: B3024835
CAS No.: 926264-75-7
M. Wt: 252.65 g/mol
InChI Key: DIXGDMOYQRKMCG-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid (CAS: 926264-75-7) is a benzoic acid derivative characterized by a chlorosulfonyl (-SO₂Cl) group at position 3, a fluorine atom at position 5, and a methyl group at position 2. Its molecular formula is C₈H₆ClFO₄S, with a molecular weight of 252.65 g/mol . The compound is typically synthesized via nucleophilic substitution reactions, such as the reaction of 3-(chlorosulfonyl)-4-fluorobenzoic acid with methylamine or dimethylamine, yielding derivatives in good yields (56–74%) . It is used in pharmaceutical research, particularly in the development of selective NKCC1 inhibitors for treating neurological disorders .

Properties

IUPAC Name

3-chlorosulfonyl-5-fluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-4-6(10)2-5(8(11)12)3-7(4)15(9,13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXGDMOYQRKMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926264-75-7
Record name 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid typically involves the chlorosulfonation of 5-fluoro-4-methylbenzoic acid. The reaction is carried out by treating 5-fluoro-4-methylbenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 5-fluoro-4-methylbenzoic acid.

    Reagent: Chlorosulfonic acid.

    Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Product Isolation: The product, 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid, is isolated by neutralizing the reaction mixture and extracting the desired compound.

Industrial Production Methods

Industrial production of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid follows a similar synthetic route but on a larger scale. The process involves:

    Large-scale Reactors: Use of large-scale reactors to handle the exothermic reaction efficiently.

    Temperature Control: Maintaining precise temperature control to ensure safety and yield.

    Purification: Employing industrial purification techniques such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Carboxylic Acid Derivatives: Formed by the oxidation of the methyl group.

Scientific Research Applications

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique activity and reactivity arise from the positions of its substituents. Below is a comparison with structurally related benzoic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid 3-SO₂Cl, 4-CH₃, 5-F C₈H₆ClFO₄S 252.65 NKCC1 inhibitors, drug intermediates
5-(Chlorosulfonyl)-2-fluorobenzoic acid 5-SO₂Cl, 2-F C₇H₄ClFO₄S 238.62 Intermediate for sulfonamide drugs
4-Chloro-3-(chlorosulfonyl)benzoic acid (Bumetanide) 4-Cl, 3-SO₂Cl C₇H₅Cl₂O₄S 266.15 Loop diuretic (clinical use)
4-Chloro-5-(chlorosulfonyl)-2-hydroxybenzoic acid (Xiparnide) 4-Cl, 5-SO₂Cl, 2-OH C₇H₅Cl₂O₅S 282.14 Diuretic, antihypertensive agent
3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid 3-SO₂Cl, 2-F, 6-F, 5-CH₃ C₈H₅ClF₂O₄S 270.64 Experimental phasing in crystallography

Key Observations :

  • Substituent Position : The position of the chlorosulfonyl group (e.g., meta vs. para) significantly impacts biological activity. For instance, Bumetanide’s 4-Cl and 3-SO₂Cl groups enhance its diuretic potency compared to analogues lacking these substituents .
  • Steric Hindrance : The methyl group at position 4 introduces steric bulk, which may reduce off-target interactions in NKCC1 inhibition .

Physicochemical Properties

Property 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid Bumetanide 5-(Chlorosulfonyl)-2-fluorobenzoic acid
Physical State Liquid Crystalline Crystalline
Melting Point Not reported 230–232°C Not reported
Water Solubility Low (hydrophobic substituents) Moderate Low
Stability Stable under inert conditions Hygroscopic Sensitive to moisture

Remarks :

  • The target compound’s liquid state (uncommon for benzoic acids) suggests weaker intermolecular forces due to the methyl group’s steric effects .
  • Bumetanide’s crystallinity and moderate solubility make it suitable for oral formulations .

Structural-Activity Relationship (SAR) :

  • Chlorosulfonyl Group : Essential for binding to sulfonamide-sensitive targets (e.g., ion transporters).
  • Fluorine : Enhances metabolic stability and bioavailability.

Biological Activity

  • Molecular Formula : C8_8H6_6ClFO4_4S
  • Molecular Weight : Approximately 252.65 g/mol
  • Appearance : White crystalline solid
  • pKa : Approximately -1.5, indicating strong acidic properties

The compound contains a chlorosulfonyl group, which enhances its reactivity, particularly in electrophilic substitution reactions. This reactivity allows it to interact with various biological molecules, potentially influencing biochemical pathways.

Electrophilic Interactions

The electrophilic nature of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid suggests that it may interact with nucleophiles in biological systems, leading to the formation of derivatives that could exhibit significant biological activity. Such interactions are crucial in drug discovery as they can modify the pharmacological properties of the resulting compounds.

Structural Similarities and Derivatives

Research indicates that derivatives of similar compounds have shown various biological activities, including:

  • Antimicrobial Activity : Some benzoic acid derivatives have demonstrated antibiotic and antifungal properties.
  • Antiproliferative Effects : Certain structurally related compounds have been studied for their ability to inhibit cancer cell growth.
  • Enzyme Inhibition : Compounds with similar structures have been noted for their potential to inhibit enzymes involved in critical biological pathways .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their notable features:

Compound NameCAS NumberSimilarity IndexNotable Features
3-(Chlorosulfonyl)benzoic acid4025-64-30.93Lacks fluorine; simpler structure
4-(Chlorosulfonyl)benzoic acid10130-89-90.92Different position of chlorosulfonyl group
Methyl 2-(chlorosulfonyl)benzoate26638-43-70.90Methyl ester derivative; different functional group
Methyl 2-(chlorosulfonyl)-3-methylbenzoate126535-26-00.89Contains additional methyl group
2-(Chlorosulfonyl)benzoic acid63914-81-80.88Different position for chlorosulfonyl group

These compounds illustrate variations in structure and functional groups while retaining similar reactivity profiles due to the presence of the chlorosulfonyl moiety.

Case Studies and Research Findings

While specific case studies on the biological activity of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid are scarce, related research has highlighted the potential for such compounds to influence cellular mechanisms:

  • Proteasome and Autophagy Pathways : Studies on benzoic acid derivatives have indicated their ability to enhance proteasome activity and autophagy, suggesting a role in protein degradation systems that could be relevant for aging and disease modulation .
  • Cell-Based Assays : Compounds structurally related to 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid have been evaluated for their effects on cancer cell lines, demonstrating varying degrees of cytotoxicity and enzyme activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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